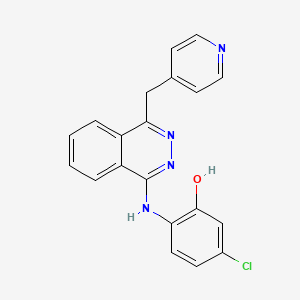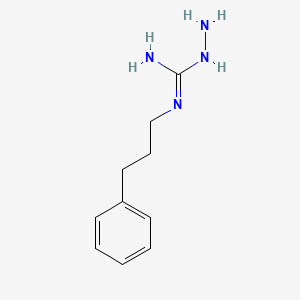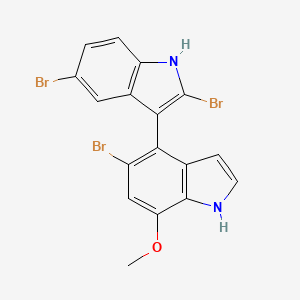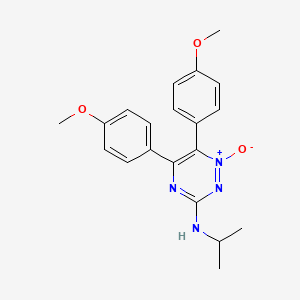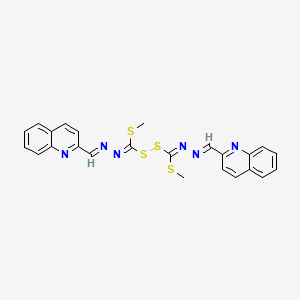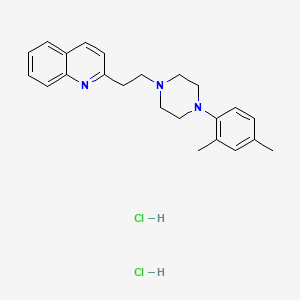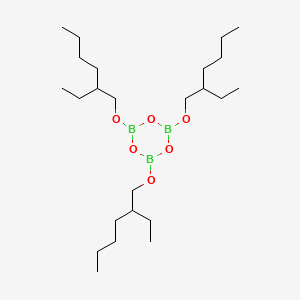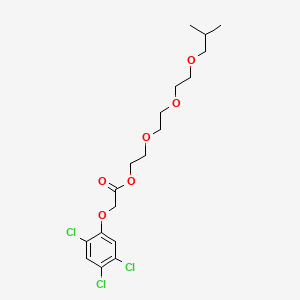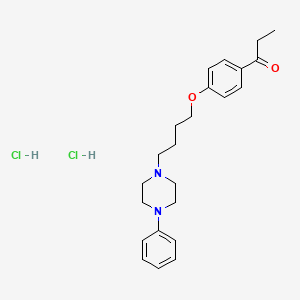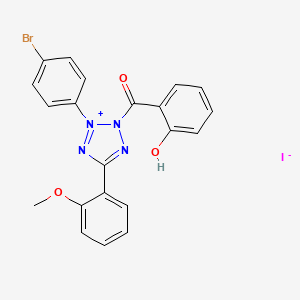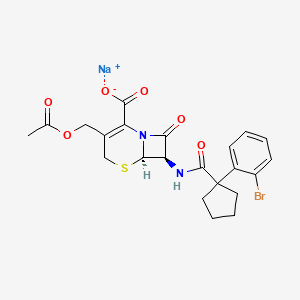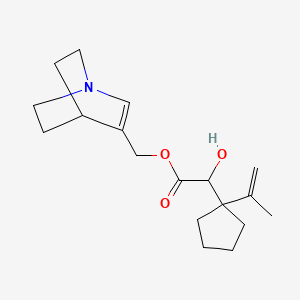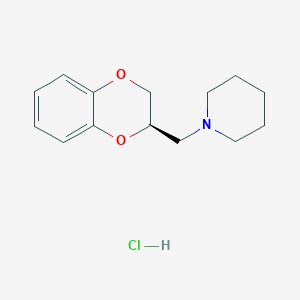
(2R)-Piperoxan hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Piperoxan hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its pharmacological properties and has been studied for various applications in scientific research. The compound is characterized by its specific stereochemistry, with the (2R) configuration indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Piperoxan hydrochloride typically involves the use of piperidine as a starting material. One common method includes the hydrogenation of piperidine derivatives under specific conditions to obtain the desired product. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production of high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-Piperoxan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction typically results in the formation of fully saturated piperidine derivatives .
Aplicaciones Científicas De Investigación
(2R)-Piperoxan hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its pharmacological properties, particularly in the context of its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-Piperoxan hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to (2R)-Piperoxan hydrochloride but without the specific stereochemistry.
Pyrrolidine: Another nitrogen-containing heterocycle with different pharmacological properties.
Propargylamines: Compounds with a similar nitrogen-containing structure but different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific (2R) stereochemistry, which imparts distinct pharmacological properties compared to other piperidine derivatives. This stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
62501-80-8 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
1-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m1./s1 |
Clave InChI |
BITRJBQGQMGGQI-UTONKHPSSA-N |
SMILES isomérico |
C1CCN(CC1)C[C@@H]2COC3=CC=CC=C3O2.Cl |
SMILES canónico |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


